molecular formula C12H10O2 B12628299 Methyl 3-(4-ethynylphenyl)prop-2-enoate CAS No. 917910-98-6

Methyl 3-(4-ethynylphenyl)prop-2-enoate

Cat. No.: B12628299
CAS No.: 917910-98-6
M. Wt: 186.21 g/mol
InChI Key: GSIMHHRRGJELAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-ethynylphenyl)prop-2-enoate: is an organic compound with the molecular formula C12H10O2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with an ethynyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: The synthesis of Methyl 3-(4-ethynylphenyl)prop-2-enoate can be achieved through an aldol condensation reaction. This involves the reaction of 4-ethynylbenzaldehyde with methyl acetate in the presence of a base such as sodium hydroxide.

    Esterification: Another method involves the esterification of 3-(4-ethynylphenyl)prop-2-enoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a balance between reaction rate and product stability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(4-ethynylphenyl)prop-2-enoate can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the double bond and the ethynyl group.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at the ortho and meta positions relative to the ethynyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of 3-(4-carboxyphenyl)prop-2-enoic acid.

    Reduction: Formation of Methyl 3-(4-ethylphenyl)propanoate.

    Substitution: Formation of halogenated derivatives such as 3-(4-bromophenyl)prop-2-enoate.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Methyl 3-(4-ethynylphenyl)prop-2-enoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: The ethynyl group allows for bioconjugation reactions, making it useful in the labeling of biomolecules for imaging and diagnostic purposes.

Medicine:

    Drug Development: The compound’s structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

    Polymer Production: It can be used in the production of specialty polymers with unique mechanical and thermal properties.

Mechanism of Action

The mechanism by which Methyl 3-(4-ethynylphenyl)prop-2-enoate exerts its effects is largely dependent on its interaction with molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in various biochemical assays and drug delivery systems. The compound can also interact with enzymes, potentially inhibiting or modifying their activity through covalent bonding.

Comparison with Similar Compounds

  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • Methyl 3-(4-methoxyphenyl)prop-2-enoate
  • Methyl 3-(4-ethylphenyl)prop-2-enoate

Comparison:

  • Methyl 3-(3-methylphenyl)prop-2-enoate: Lacks the ethynyl group, resulting in different reactivity and applications.
  • Methyl 3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxy group instead of an ethynyl group, affecting its electronic properties and reactivity.
  • Methyl 3-(4-ethylphenyl)prop-2-enoate: The ethyl group provides different steric and electronic effects compared to the ethynyl group, leading to variations in chemical behavior and applications.

Methyl 3-(4-ethynylphenyl)prop-2-enoate stands out due to its ethynyl group, which imparts unique reactivity and potential for bioconjugation, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

917910-98-6

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

methyl 3-(4-ethynylphenyl)prop-2-enoate

InChI

InChI=1S/C12H10O2/c1-3-10-4-6-11(7-5-10)8-9-12(13)14-2/h1,4-9H,2H3

InChI Key

GSIMHHRRGJELAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.